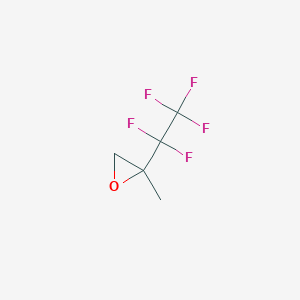

2-Methyl-2-(pentafluoroethyl)oxirane

Description

Significance of Oxirane Scaffolds in Modern Chemical Research

Oxiranes, or epoxides, are three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis. fiveable.menih.gov Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for the introduction of 1,2-difunctionality in a stereocontrolled manner. fiveable.meresearchgate.net This reactivity has been harnessed in the synthesis of complex natural products, pharmaceuticals, and polymers. nih.govontosight.aiontosight.ai The ability to control the regioselectivity and stereoselectivity of the ring-opening process further enhances their synthetic utility. nih.gov

Unique Aspects of Perfluoroalkyl Substitution on Oxirane Reactivity and Synthetic Utility

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl group in 2-Methyl-2-(pentafluoroethyl)oxirane, dramatically influences the chemical and physical properties of the oxirane ring. The strong electron-withdrawing nature of perfluoroalkyl substituents enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. beilstein-journals.org This can lead to altered regioselectivity in ring-opening reactions compared to their non-fluorinated counterparts. beilstein-journals.org Furthermore, the presence of fluorine atoms can impart unique properties to the resulting molecules, including increased thermal stability, chemical resistance, and lipophilicity, which are highly desirable in materials science and medicinal chemistry. pageplace.demdpi.com

Overview of Research Trajectories for this compound and Related Structures

Research into fluorinated oxiranes is driven by the quest for new materials with enhanced properties and novel synthetic methodologies for accessing complex fluorinated molecules. While specific research on this compound is not extensively documented in publicly available literature, the broader field of 2-perfluoroalkyloxiranes is an active area of investigation. Key research trajectories include the development of efficient and stereoselective methods for their synthesis, the exploration of their ring-opening reactions with a diverse range of nucleophiles, and their application as monomers in the synthesis of high-performance fluorinated polymers. pageplace.deresearchgate.netgoogle.com The unique reactivity imparted by the perfluoroalkyl group makes these compounds valuable building blocks for creating novel fluorinated structures. mdpi.comnuph.edu.uabeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(1,1,2,2,2-pentafluoroethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAMAMRICGFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Pentafluoroethyl Oxirane

Precursor Synthesis Strategies for Perfluoroalkyl-Substituted Alkenes

The key precursor for 2-Methyl-2-(pentafluoroethyl)oxirane is 3,3,4,4,4-pentafluoro-2-methyl-1-butene. The synthesis of this and structurally similar fluorinated alkenes can be achieved through several strategic approaches.

Halogenation-Dehydrohalogenation Approaches

A common and well-established method for the introduction of a double bond is the halogenation-dehydrohalogenation sequence. wikipedia.orgyoutube.com This process typically involves the addition of a halogen, such as bromine or chlorine, across the double bond of a precursor alkene, followed by the elimination of a hydrogen halide using a base to form the desired alkene. masterorganicchemistry.com

For the synthesis of a perfluoroalkyl-substituted alkene like 3,3,4,4,4-pentafluoro-2-methyl-1-butene, a plausible route would start from a suitable fluorinated alkane. The alkane would first be halogenated, followed by a base-mediated dehydrohalogenation to introduce the double bond. The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination. youtube.com For instance, the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes has been demonstrated to yield 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes. researchgate.netbeilstein-journals.orgnih.gov

A general representation of this two-step process is shown below:

Halogenation: R-CH₂-CH(X)-CF₂-CF₃ + X₂ → R-CH(X)-CH(X)-CF₂-CF₃

Dehydrohalogenation: R-CH(X)-CH(X)-CF₂-CF₃ + Base → R-C(X)=CH-CF₂-CF₃ + HB⁺ + X⁻

The effectiveness of various bases in dehydrohalogenation reactions of fluorinated compounds has been studied, with common bases including potassium hydroxide (B78521) (KOH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.de

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | KOH, H₂O, Bu₄NBr | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Not specified | beilstein-journals.org |

| 1-Chloro-1,1,2-trifluoro-2-iodoethane | 50% aq KOH, 70-80 °C | Trifluoroiodoethene | 90 | thieme-connect.de |

Olefin Metathesis Routes Involving Fluorinated Components

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds. wikipedia.org It involves the redistribution of alkene fragments through the cleavage and regeneration of double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. acs.orgnih.gov While the use of fluorinated alkenes in metathesis can be challenging, significant progress has been made in this area. acs.orgresearchgate.net

Cross-metathesis between a fluorinated alkene and a non-fluorinated partner could be a viable strategy for synthesizing the target precursor. For example, the reaction of a perfluoroalkylethylene with isobutylene, in the presence of a suitable metathesis catalyst, could potentially yield 3,3,4,4,4-pentafluoro-2-methyl-1-butene. The choice of catalyst is critical to achieve high efficiency and selectivity. springernature.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Fluorinated Diene | - | Molybdenum or Ruthenium based | Cyclic Fluoroalkene (RCM) | nih.govresearchgate.net |

| Fluoroalkene | Alkene/Aryl Olefin | Molybdenum based | Trisubstituted Fluoroalkene (Cross-Metathesis) | springernature.com |

Directed Fluorination and Derivatization of Hydrocarbon Precursors

Another approach involves the direct introduction of fluorine or fluorinated groups onto a hydrocarbon scaffold. This can be achieved through various fluorination techniques or by using fluorinated building blocks in the synthesis.

Directed fluorination methods, where a directing group guides the fluorinating agent to a specific position in the molecule, can offer high regioselectivity. For instance, Au(I)-catalyzed hydrofluorination of alkynes with a directing group can lead to the stereoselective formation of Z-vinyl fluorides. nih.gov

Alternatively, derivatization of readily available ketones can lead to fluoroalkenes. The Shapiro reaction, for example, has been adapted to convert ketones into fluoroalkenes with good stereoselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.orgnih.gov This method provides a direct route from ketones to the desired fluorinated olefins.

Epoxidation Reactions for Oxirane Ring Formation

Once the perfluoroalkyl-substituted alkene precursor is obtained, the final step is the formation of the oxirane ring through epoxidation.

Peroxycarboxylic Acid-Mediated Epoxidation Protocols

The reaction of an alkene with a peroxycarboxylic acid is a widely used and efficient method for the synthesis of epoxides. researchgate.netlibretexts.org The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene double bond. libretexts.orglibretexts.org

meta-Chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and relatively stable peroxyacid used for epoxidation reactions. masterorganicchemistry.comleah4sci.com The reaction is typically carried out in a non-aqueous solvent, such as chloroform (B151607) or dichloromethane, to prevent the opening of the newly formed epoxide ring. libretexts.org The epoxidation with m-CPBA is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org

The electron-withdrawing nature of the pentafluoroethyl group in the precursor, 3,3,4,4,4-pentafluoro-2-methyl-1-butene, would decrease the nucleophilicity of the double bond, potentially slowing down the reaction rate compared to non-fluorinated analogues. More reactive peroxyacids, such as peroxytrifluoroacetic acid, which is a stronger oxidizing agent, could be employed to overcome this reduced reactivity. acs.org

The general mechanism for the epoxidation of an alkene with a peroxycarboxylic acid is illustrated below:

The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. This leads to a concerted transition state where the O-O bond of the peroxyacid breaks, a new C-O bond forms, and the proton is transferred to the carbonyl oxygen of the resulting carboxylic acid. libretexts.org

| Alkene Substrate | Oxidant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Styrene | m-CPBA | Dichloromethane | Room Temperature | Styrene Oxide | researchgate.net |

| General Alkenes | m-CPBA | Chloroform, Ether, Acetone, or Dioxane | General Laboratory Conditions | Corresponding Epoxide | libretexts.org |

Catalytic Epoxidation Systems (e.g., Activated Ketones/H₂O₂)

The epoxidation of fluorinated olefins, a key step in the synthesis of compounds like this compound, can be effectively achieved using catalytic systems involving activated ketones and hydrogen peroxide (H₂O₂). This method is recognized as a clean and efficient approach for the epoxidation of a variety of olefins. atlantis-press.com The ketone acts as a catalyst to activate the hydrogen peroxide, forming a more potent oxidizing agent, often a dioxirane (B86890) intermediate, in situ. researchgate.net

Research has shown that various ketones can be utilized in this system to achieve high yields and selectivity. For instance, in the epoxidation of α-pinene, an acetone-hydrogen peroxide system demonstrated a yield of 91.8% and a selectivity of 97.5% for the corresponding epoxide. atlantis-press.com While ketones with electron-withdrawing groups, such as hexachloroacetone, may exhibit reduced yields due to steric hindrance, other aliphatic ketones can provide moderate to high yields. atlantis-press.com The reactivity of the olefin is also a crucial factor, with electron-donating groups on the substrate generally leading to higher yields in the epoxidation of aromatic and cycloolefins. atlantis-press.com

The general mechanism involves the formation of a dioxirane from the ketone and hydrogen peroxide, which then transfers an oxygen atom to the double bond of the fluoroalkene. researchgate.net This method presents a sustainable option for epoxidation reactions due to the use of H₂O₂ as a "green" oxidant, which produces water as the primary byproduct. rsc.org

Table 1: Epoxidation of Various Olefins using Ketone-Hydrogen Peroxide Systems

| Olefin | Ketone Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| α-Pinene | Acetone | 91.8 | 97.5 |

| Terpenes | Acetone | 91.6 - 93.2 | - |

| Aromatic Olefins | Acetone | 82.5 - 88.5 | - |

| Cycloolefins | Acetone | 72.6 - 89.4 | - |

Data sourced from a study on the catalytic epoxidation of olefins in a ketone-hydrogen peroxide system. atlantis-press.com

Hypochlorite (B82951) and Hydrogen Peroxide Based Oxidations

Direct oxidation using hypochlorite and hydrogen peroxide represents another significant route for the synthesis of fluorinated epoxides. Sodium hypochlorite (NaOCl), in particular, has been successfully employed for the epoxidation of perfluoroalkenes. For example, the synthesis of perfluoro-2,3-epoxy-2-methylpentane from perfluoro-2-methyl-2-pentene (B72772) utilizes NaOCl as the oxidizing agent. google.com This reaction is noted for its mild conditions, rapid rate, and high selectivity and yield. google.com The process can be catalyzed by amino compounds in an aprotic solvent. google.com

Direct nucleophilic epoxidation of internal perfluorinated olefins with hydrogen peroxide in an alkaline medium can also lead to the formation of 2,3-epoxyperfluoroalkanes. sibran.ru However, the success of this method can be inconsistent. sibran.ru The reaction of perfluoroolefins with 30% hydrogen peroxide in aqueous methanol (B129727) in the presence of a base like NaOH or Na₂CO₃ at room temperature can yield the desired epoxides. sibran.ru The structure of the perfluoroalkene plays a critical role, with cyclic perfluoroolefins often being more readily epoxidized than their acyclic counterparts. sibran.ru

Sulfonium (B1226848) Ylide-Mediated Epoxidation Pathways

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds through the action of sulfonium ylides. organic-chemistry.orgdntb.gov.ua In the context of synthesizing this compound, this would involve the reaction of a suitable fluorinated ketone with a sulfonium ylide. The ylide, typically generated in situ by deprotonating a sulfonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide and a sulfide (B99878) byproduct. organic-chemistry.org

Dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky Reagent, is a commonly used ylide for this transformation. organic-chemistry.org The reaction is highly valued for its ability to form epoxides from a wide range of aldehydes and ketones. dntb.gov.ua Furthermore, the use of chiral sulfides can lead to enantioselective epoxidation, offering a pathway to chiral epoxides. organic-chemistry.orgbristol.ac.uk The catalytic cycle of this reaction involves the in situ regeneration of the sulfonium ylide, which is particularly advantageous when using expensive chiral sulfides. bristol.ac.ukmdpi.com

Stereochemical Control in this compound Synthesis

Diastereoselective Synthetic Routes

Achieving diastereoselectivity in the synthesis of complex molecules like this compound is a significant challenge. Diastereoselective routes often rely on the substrate's inherent stereochemistry or the use of chiral auxiliaries to direct the approach of the reagent. In the context of fluorinated compounds, stereocontrolled synthesis has been demonstrated through sequential fluorination of diastereoisomeric alcohol-diepoxides. nih.gov These methods involve highly stereospecific reactions, such as epoxide ring-opening with hydrogen fluoride-triethylamine complex (HF·NEt₃) and dehydroxyfluorination of alcohols. nih.gov Such strategies allow for the precise installation of multiple fluorine atoms with defined stereochemistry.

Enantioselective Approaches to Chiral Oxiranes

The synthesis of enantiomerically pure chiral oxiranes is of great interest due to their utility as versatile building blocks in asymmetric synthesis. For this compound, enantioselective approaches can be envisioned through several catalytic asymmetric methods.

One prominent method is the catalytic asymmetric Corey-Chaykovsky epoxidation of the corresponding fluorinated ketone. nih.gov This reaction, when carried out with a chiral catalyst, can produce 2,2-disubstituted terminal epoxides with high enantioselectivity. nih.gov For instance, the use of a heterobimetallic La-Li₃-BINOL complex has been shown to effectively catalyze the epoxidation of various methyl ketones, yielding epoxides in high enantiomeric excess (ee). nih.gov

Another approach involves the rhodium-catalyzed cyclopropanation of alkenes with fluorinated diazo compounds, which can produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org While this produces cyclopropanes, the underlying principles of using chiral catalysts to control stereochemistry are applicable to other transformations, including epoxidation. The choice of catalyst is critical, with complexes derived from chiral ligands like adamantylglycine demonstrating excellent stereocontrol. organic-chemistry.org

Purification and Isolation Techniques in Fluoro-Organic Synthesis

The purification and isolation of fluoro-organic compounds present unique challenges due to their distinct physical properties, such as high volatility and unique solubility characteristics. Standard purification techniques are often adapted to suit these properties. reachemchemicals.comsimsonpharma.com

Distillation is a primary method for purifying volatile liquid fluoro-organic compounds. simsonpharma.combyjus.com Given the likely volatility of this compound, fractional distillation would be employed to separate it from impurities with different boiling points. reachemchemicals.com For compounds that are thermally sensitive, vacuum distillation can be used to lower the boiling point and prevent decomposition. byjus.com

Chromatography is a versatile technique for the separation and purification of a wide range of organic compounds, including those containing fluorine. byjus.com Techniques such as gas chromatography (GC) for volatile compounds and column chromatography for less volatile materials are commonly used. The unique solubility properties of highly fluorinated compounds have led to the development of "fluorous chemistry," which utilizes fluorine-rich solvents and stationary phases for preferential separation. wikipedia.org

Crystallization , particularly recrystallization, is a powerful method for purifying solid fluoro-organic compounds. reachemchemicals.com This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. simsonpharma.com

For the removal of acidic impurities, which can be present in the reaction products of fluorination reactions, scrubbing with aqueous alkaline solutions is a common practice. google.com This is often followed by drying with agents like concentrated sulfuric acid. google.com

Reaction Chemistry of 2 Methyl 2 Pentafluoroethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane moiety in 2-Methyl-2-(pentafluoroethyl)oxirane makes it susceptible to nucleophilic attack, which proceeds via either acid-catalyzed or base-catalyzed pathways to relieve the strain.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack. This process is generally favored as it transforms the poor leaving group (alkoxide) into a good one (hydroxyl).

The initial and crucial step in the acid-catalyzed ring-opening is the protonation of the oxirane oxygen by an acid (H-A), forming a protonated epoxide intermediate. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. The positive charge on the oxygen atom polarizes the C-O bonds, further increasing the partial positive charge on the carbon atoms.

The regioselectivity of the nucleophilic attack on the unsymmetrical protonated epoxide is a critical aspect of its reactivity. The presence of a methyl group (electron-donating) and a pentafluoroethyl group (strongly electron-withdrawing) at the same carbon atom (C2) significantly influences the stability of the potential carbocation-like transition states.

The reaction proceeds through a mechanism with significant Sɴ1-like character. The nucleophile preferentially attacks the more substituted carbon atom (C2). This preference is due to the ability of the methyl group to stabilize the developing positive charge on the tertiary carbon through hyperconjugation. Although the pentafluoroethyl group is strongly electron-withdrawing, the tertiary nature of the carbon atom still allows for greater stabilization of a partial positive charge compared to the secondary carbon (C3). This leads to the formation of a product where the nucleophile is bonded to the C2 position.

Table 1: Expected Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Reaction Condition | Major Product | Rationale |

|---|

The acid-catalyzed ring-opening of epoxides typically proceeds with anti-addition. The nucleophile attacks the carbon atom from the side opposite to the protonated epoxide oxygen. This backside attack results in an inversion of configuration at the center of attack. For this compound, this means that if the starting material is a single enantiomer, the product will also be stereospecific, with the nucleophile and the resulting hydroxyl group in a trans relationship.

Base-Catalyzed Ring-Opening Mechanisms

Under basic or neutral conditions, the ring-opening of an epoxide occurs through a direct Sɴ2 nucleophilic attack on one of the carbon atoms of the ring.

In a base-catalyzed mechanism, a strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. The choice of the site of attack is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the C3 position is less substituted (secondary) compared to the C2 position (tertiary), which is shielded by both a methyl and a pentafluoroethyl group.

Therefore, under basic conditions, the nucleophile will attack the C3 carbon, leading to the formation of a product where the nucleophile is bonded to C3 and the resulting alkoxide (which is subsequently protonated) is at C2.

Table 2: Expected Regioselectivity in Base-Catalyzed Ring-Opening of this compound

| Reaction Condition | Major Product | Rationale |

|---|

Regioselectivity in Basic Media (e.g., Sɴ2 Character)

The ring-opening of epoxides under basic or neutral conditions is a classic example of a bimolecular nucleophilic substitution (Sɴ2) reaction. wikipedia.orglibretexts.org In this mechanism, the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted bond formation with the carbon and cleavage of the adjacent carbon-oxygen bond. libretexts.org The regioselectivity of this attack is primarily governed by steric hindrance. d-nb.infolibretexts.org

For this compound, the two carbon atoms of the epoxide ring present vastly different steric environments:

C2: A quaternary carbon, bonded to a methyl group and a bulky, electron-withdrawing pentafluoroethyl group.

C3: A primary carbon (methylene group), bonded only to two hydrogen atoms.

Due to the significant steric congestion around C2, nucleophilic attack under basic conditions is expected to occur exclusively at the less hindered C3 position. d-nb.infolibretexts.org This is a hallmark of the Sɴ2 mechanism, where the pathway of least steric resistance is strongly favored. youtube.com The strong electron-withdrawing nature of the pentafluoroethyl group at C2 enhances the electrophilicity of this carbon; however, in Sɴ2 reactions of epoxides, steric factors are generally the dominant controlling element for regioselectivity. d-nb.info The reaction proceeds via a backside attack on the C3 carbon, resulting in the opening of the strained three-membered ring to form a stable alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product.

Stereochemical Consequences

A fundamental characteristic of the Sɴ2 reaction is the inversion of configuration at the carbon center where the substitution occurs. libretexts.orgmasterorganicchemistry.com This is a direct result of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com

In the context of this compound, the nucleophilic attack occurs at the achiral C3 carbon. While there is no stereocenter at the point of attack to be inverted, the reaction is nonetheless stereospecific. If the C2 carbon is a chiral center (which it is in this molecule), the attack at C3 will lead to a specific diastereomer. The backside attack mechanism dictates that the incoming nucleophile and the departing oxygen atom (which becomes a hydroxyl group upon workup) will have an anti relationship in the product. This leads to a trans-arrangement of the new substituent and the hydroxyl group relative to the main carbon chain. For a racemic mixture of the starting epoxide, the reaction will produce a racemic mixture of the corresponding ring-opened products, but with this defined anti diastereoselectivity.

Nucleophilic Ring-Opening with Heteroatom Nucleophiles

The strained ring and the polarized C-O bonds make this compound an excellent electrophile for a variety of heteroatom nucleophiles. The following sections detail its reactivity with fluoride (B91410), oxygen, nitrogen, and sulfur nucleophiles.

Fluoride-Mediated Ring Opening (e.g., HF-Pyridine, Et₃N/3HF)

Reagents such as hydrogen fluoride-pyridine (Olah's reagent) and triethylamine-trihydrofluoride (Et₃N/3HF) are common sources of nucleophilic fluoride for epoxide ring-opening. researchgate.net However, these reagents also introduce acidic conditions, which can alter the reaction mechanism and regioselectivity. libretexts.orgresearchgate.net

Under strongly acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This can lead to a mechanism with significant Sɴ1 character, where the C-O bond begins to break before the nucleophile attacks. libretexts.org In such cases, the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the developing positive charge.

For this compound, this presents a complex scenario:

The C2 carbon is tertiary, which would favor carbocation stabilization.

The adjacent pentafluoroethyl group is intensely electron-withdrawing and would strongly destabilize any positive charge development at C2.

Therefore, the reaction outcome depends on the specific reagent and conditions. With a highly acidic reagent like HF-Pyridine, the reaction may proceed with some Sɴ1 character, but the destabilizing effect of the C₂F₅ group could still hinder attack at C2. With a less acidic reagent like Et₃N/3HF, the Sɴ2 pathway is more likely to dominate, favoring fluoride attack at the less hindered C3 position. researchgate.net

Reactions with Oxygen Nucleophiles (e.g., Alcoholysis, Hydrolysis)

In the presence of a basic catalyst, alcohols (alcoholysis) and water (hydrolysis) act as effective oxygen nucleophiles to open the oxirane ring. These reactions follow the predictable Sɴ2 pathway, with the nucleophile attacking the sterically unhinded C3 carbon.

For instance, base-catalyzed methanolysis involves the attack of a methoxide (B1231860) ion (CH₃O⁻) on the C3 position. Subsequent protonation of the resulting alkoxide yields a fluoroalcohol ether. Similarly, hydrolysis with aqueous hydroxide (B78521) proceeds via the attack of a hydroxide ion (OH⁻) to give a diol product after workup.

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile (Reagent) | Product |

| Methoxide (CH₃ONa in CH₃OH) | 1-Methoxy-2-methyl-2-(pentafluoroethyl)propan-2-ol |

| Hydroxide (NaOH in H₂O) | 2-Methyl-2-(pentafluoroethyl)propane-1,2-diol |

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Amines are effective nitrogen nucleophiles that react readily with epoxides, typically without the need for a strong base catalyst. The reaction, often termed aminolysis, proceeds via an Sɴ2 mechanism. The amine's lone pair of electrons attacks the least sterically hindered C3 carbon of this compound. This ring-opening reaction is a valuable method for synthesizing β-amino alcohols.

Both primary and secondary amines can be used. A primary amine will initially form a secondary amine product, which could potentially react with a second molecule of the epoxide, though this can often be controlled by stoichiometry. A secondary amine will form a tertiary amine product.

Table 2: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile (Reagent) | Product |

| Ethylamine (CH₃CH₂NH₂) | 1-(Ethylamino)-2-methyl-2-(pentafluoroethyl)propan-2-ol |

| Diethylamine ((CH₃CH₂)₂NH) | 1-(Diethylamino)-2-methyl-2-(pentafluoroethyl)propan-2-ol |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Sulfides)

Sulfur nucleophiles are generally more reactive than their oxygen or nitrogen counterparts. rsc.org Thiols, in the form of their conjugate bases (thiolates, RS⁻), are particularly potent nucleophiles for epoxide ring-opening. rsc.org These reactions are typically conducted in the presence of a base to deprotonate the thiol.

The thiolate anion will attack the C3 position of this compound in a clean Sɴ2 reaction to afford a β-hydroxy thioether. This transformation is highly efficient and regioselective due to the strong preference for attack at the less substituted carbon.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile (Reagent) | Product |

| Ethanethiolate (CH₃CH₂SNa) | 1-(Ethylthio)-2-methyl-2-(pentafluoroethyl)propan-2-ol |

Ring Expansion and Rearrangement Processes

The inherent ring strain of the oxirane core, exacerbated by the steric and electronic influence of its substituents, makes it susceptible to transformations that lead to larger, more stable ring systems or constitutional isomers. These reactions can be initiated under various conditions, leading to distinct product classes.

Formation of Oxetane (B1205548) Derivatives from Oxiranes

The expansion of an oxirane ring to a four-membered oxetane is a synthetically valuable transformation. While direct conversion methods are challenging, established strategies in epoxide chemistry can be applied. One prominent method involves the reaction of the oxirane with a sulfonium (B1226848) or sulfoxonium ylide, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky-type reaction. This process involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to a ring-opened betaine (B1666868) intermediate which then undergoes intramolecular cyclization to form the oxetane and dimethyl sulfoxide. For asymmetric epoxides, this ring expansion is known to proceed with conservation of enantiomeric purity. acs.org

Another general approach involves a two-step sequence: regioselective ring-opening of the oxirane with a nucleophile that contains a latent leaving group, followed by intramolecular cyclization. acs.org For instance, reaction with a selenomethyllithium reagent can open the epoxide to yield a hydroxyselenide, which can then be converted to a halide and cyclized with a base to furnish the oxetane ring. acs.org Recently, novel catalytic methods have been developed that convert epoxides into fluorinated oxetanes by inserting a difluorocarbene species, a process facilitated by a copper catalyst. sciencedaily.com This strategy highlights a modern approach to synthesizing α,α-difluoro-oxetanes from readily available epoxides. sciencedaily.com

Other Rearrangement Pathways Under Acidic or Basic Conditions

Under acidic conditions, the reaction of an unsymmetrical epoxide like this compound is initiated by the protonation of the oxirane oxygen, creating a good leaving group. This is followed by nucleophilic attack. The regioselectivity of this attack is dictated by the stability of the resulting partial positive charge on the carbon atoms. The strong electron-withdrawing effect of the pentafluoroethyl group would destabilize an adjacent carbocation. Therefore, the reaction pathway favors the formation of a carbocation on the more substituted tertiary carbon, which is stabilized by the methyl group. This leads to a mechanism with substantial SN1 character, where the nucleophile attacks the more substituted carbon. researchgate.net

In contrast, under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. A potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from both the methyl and the bulky pentafluoroethyl groups at the C2 position, the nucleophilic attack will preferentially occur at the less substituted C3 carbon. This regioselectivity is a common feature in the ring-opening of sterically hindered or electronically biased epoxides. researchgate.net

Derivatization Strategies via Ring-Opening Products

The ring-opening of this compound with various nucleophiles generates highly functionalized intermediates that serve as versatile building blocks for more complex molecules. These strategies are pivotal for introducing the fluorinated moiety into a range of organic structures.

Synthesis of Polyfunctional Organic Compounds

The regioselective ring-opening of fluorinated epoxides provides a direct route to polyfunctional organic compounds. The reaction of 2,2-bis(trifluoromethyl)oxirane, a related compound, with various oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds with exclusive attack at the methylene (B1212753) (CH₂) position to form tertiary alcohols of the structure NuCH₂C(CF₃)₂OH. researchgate.net Similarly, reacting this compound with bifunctional nucleophiles, such as diols, amino alcohols, or dithiols, under appropriate conditions would yield polyfunctional molecules. For example, reaction with ethylene (B1197577) glycol would produce a diol ether, and reaction with ethanolamine (B43304) would result in an amino alcohol ether, both containing the C(CH₃)(C₂F₅)OH moiety. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

Formation of Fluorine-Containing Heterocycles (e.g., 1,3-Thiazines)

The reaction of polyfluorooxiranes with bifunctional O,N,S-dinucleophiles is a powerful method for synthesizing fluorine-containing heterocycles. researchgate.net A notable example is the reaction with thiourea (B124793). The interaction of polyfluoro-2,3-epoxyalkanes with thiourea leads to the formation of 2-amino-5-fluoro-4-hydroxy-4,5-di(polyfluoroalkyl)-1,3-thiazolines. researchgate.net In the case of asymmetric oxiranes, the ring-opening occurs predominantly near the bulkier fluoroalkyl group. researchgate.net This strategy can be extended to synthesize a variety of heterocycles, including oxazines, diazines, and benzothiazines. researchgate.net The presence of electron-withdrawing fluoroalkyl groups in the precursors often enhances their reactivity, facilitating these cyclization reactions. nih.gov

| Dinucleophile | Solvent | Resulting Heterocycle (General Structure) |

| Thiourea | Dimethyl Sulfoxide | 2-Amino-5-fluoro-4-hydroxy-1,3-thiazoline derivative |

| Urea | Aqueous Me₂SO | Perfluoroalkylhydantoin (5-hydroxy-imidazolidine-2,4-dione) |

| 2-Aminophenols | Triethylamine | 2-(Pentafluoroethyl)benzoxazole derivative |

This table summarizes general reactions of polyfluorooxiranes with various dinucleophiles as reported in the literature. researchgate.net

Generation of Specialty Monomers for Polymerization

Fluorinated epoxides can serve as monomers in cationic ring-opening polymerization (CROP) to produce fluoropolymers. researchgate.netresearchgate.net These polymers are of significant interest for high-performance applications due to their unique properties, such as thermal stability, chemical resistance, and low surface energy. The polymerization of this compound would lead to a polyether with pendant methyl and pentafluoroethyl groups. The polymerization process is typically initiated by strong acids or electrophilic species. The resulting polymers, such as those derived from the copolymerization of 2-methyl-oxirane and oxirane, are used in various industrial applications. nih.govepa.govnist.gov The incorporation of fluorine can significantly enhance polymer properties, making fluorinated epoxides valuable monomers for creating specialty materials for advanced coatings, sealants, and biomedical devices. researchgate.netontosight.ai

Ring-Opening Polymerization (ROP) Mechanisms for Fluorinated Oxiranes

General principles of ROP for oxiranes are well-established and proceed via cationic, anionic, or coordination-insertion mechanisms. The high ring strain of the oxirane ring provides the thermodynamic driving force for polymerization. For fluorinated oxiranes, the strong electron-withdrawing nature of the fluoroalkyl group significantly influences the electron density of the oxirane ring, affecting its reactivity towards initiators and the stability of propagating species. However, specific mechanistic studies for this compound are not available.

Cationic Ring-Opening Polymerization

In cationic ring-opening polymerization (CROP), an electrophilic initiator attacks an oxygen atom of the oxirane ring, creating a tertiary oxonium ion active species. Propagation occurs through the nucleophilic attack of a monomer on this active center.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide propagating species. The choice of initiator and reaction conditions is crucial. No studies detailing the AROP of this compound were found.

Coordination-Insertion Polymerization

This mechanism involves the coordination of the monomer to a metal center of the catalyst, followed by the insertion of the monomer into the metal-initiator bond. This method can offer excellent control over polymer stereochemistry. However, no research has been published on the application of coordination-insertion polymerization to this compound.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be presented.

Regioselectivity and Stereoselectivity in Polymerization

The polymerization of unsymmetrically substituted oxiranes, such as this compound, presents challenges and opportunities in controlling the polymer's microstructure. The regioselectivity and stereoselectivity of the ring-opening process are critical factors that determine the final properties of the resulting polyether.

Control of Regioregularity in Polymer Chain Growth

The ring-opening of the oxirane can theoretically proceed via cleavage of either of the two carbon-oxygen bonds. In the case of this compound, this would involve the opening at the more substituted quaternary carbon or the less substituted methylene carbon. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic distribution within the oxirane ring, making one of the carbon atoms more susceptible to nucleophilic or electrophilic attack during polymerization.

Achieving a high degree of regioregularity, where the monomer units are linked in a consistent head-to-tail fashion, is crucial for obtaining polymers with well-defined properties. For perfluoroalkyl-substituted epoxides, regio-controlled ring-opening polymerization has been reported under specific conditions. researchgate.netrsc.org While direct experimental data for this compound is not extensively documented, studies on analogous fluorinated epoxides suggest that the choice of initiator and catalyst system is paramount in directing the regioselectivity of the polymerization. researchgate.net For instance, in the polymerization of 3,3,3-trifluoro-1,2-epoxypropane, the ring-cleavage has been shown to occur exclusively at the β(CH2–O)-position, leading to a regioregular, head-to-tail polymer. researchgate.net This suggests that with an appropriate catalytic system, a high degree of regioregularity could potentially be achieved for this compound as well.

Achievement of Stereoregularity (e.g., Isotactic Polymers from Chiral Monomers)

Stereoregularity refers to the spatial arrangement of the substituents along the polymer chain. For a chiral monomer like this compound, which possesses a stereocenter at the quaternary carbon, it is possible to synthesize stereoregular polymers such as isotactic or syndiotactic polyethers.

The synthesis of isotactic polymers from chiral monomers is a well-established strategy. By using an enantiomerically pure form of the monomer, it is possible to produce a polymer where all the stereocenters have the same configuration, leading to an isotactic structure. rsc.org Research on other chiral fluorinated epoxides has demonstrated that the use of optically pure monomers can indeed yield isotactic polymers. researchgate.net The stereospecificity of the polymerization is often dependent on the catalyst system, with some catalysts showing a preference for one enantiomer over the other in a racemic mixture, a process known as kinetic resolution. Chiral catalysts, including certain organoboron compounds and metallocene complexes, have been shown to be effective in the stereoselective polymerization of other epoxides, offering a pathway to control the stereochemistry of the resulting polymer. nih.govdntb.gov.ua

Copolymerization Strategies Involving this compound

Copolymerization offers a versatile approach to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. For this compound, both statistical and block copolymerization strategies can be envisioned to create novel materials with a combination of properties.

Statistical Copolymerization

In statistical copolymerization, the different monomer units are distributed randomly or in a statistical fashion along the polymer chain. The reactivity ratios of the comonomers play a crucial role in determining the final composition and sequence distribution of the copolymer. The incorporation of the fluorinated monomer, this compound, with a non-fluorinated comonomer could lead to materials with modified surface properties, solubility, and thermal characteristics.

Studies on the statistical copolymerization of other vinyl ethers have been conducted using metallocene-mediated cationic polymerization, allowing for the determination of reactivity ratios and the structural analysis of the resulting copolymers. researchgate.net While specific data for this compound is scarce, the principles of statistical copolymerization would apply, and the resulting polymer properties would be a function of the comonomer composition.

Block Copolymer Synthesis

Block copolymers are composed of long sequences, or blocks, of different monomer units. These materials can self-assemble into ordered nanostructures, leading to a wide range of interesting properties and applications. The synthesis of block copolymers containing a poly(this compound) segment could be achieved through living polymerization techniques.

Living polymerization methods, such as certain types of anionic or cationic ring-opening polymerization, allow for the sequential addition of different monomers to create well-defined block copolymers. nih.gov For instance, a living polymerization of this compound could be initiated, and after the consumption of the first monomer, a second monomer could be introduced to grow the second block. This approach has been successfully used to synthesize functional polyolefin copolymers with block structures. cmu.edu

Functionalization of Poly(this compound) Architectures (without detailing properties)

The chemical modification of a pre-formed polymer, known as post-polymerization functionalization, is a powerful tool for introducing new functional groups and creating polymers with tailored architectures. The resulting functionalized polymers can have a wide range of applications.

Polymers with perfluoroalkyl side chains can be synthesized and subsequently modified. globethesis.com The presence of the methyl group in the repeating unit of poly(this compound) could potentially serve as a site for functionalization, although the chemical inertness of the polyether backbone might present challenges. A more common approach for functionalizing polymers is to introduce reactive groups either at the chain ends or along the polymer backbone during the polymerization process. For instance, by using a functional initiator or terminating agent, it is possible to introduce specific end-groups to the polymer chains.

Alternatively, copolymerization with a monomer containing a reactive functional group can provide sites for subsequent modification. For example, if this compound is copolymerized with a monomer containing a protected hydroxyl or amino group, the protecting group can be removed after polymerization to yield a functionalized copolymer. This approach has been used to create functional polyolefin copolymers with graft and block structures. cmu.edu The modification of the perfluoroalkyl side chains themselves is generally difficult due to the strength of the carbon-fluorine bond.

Conclusion

While specific experimental data on 2-Methyl-2-(pentafluoroethyl)oxirane is limited in the current scientific literature, its chemical behavior and potential applications can be inferred from the well-established chemistry of related fluorinated oxiranes. The interplay of the reactive oxirane ring and the electron-withdrawing pentafluoroethyl group makes this compound a potentially valuable tool in both organic synthesis and materials science. Further research into the synthesis, reactivity, and polymerization of this and similar fluorinated epoxides is warranted to fully unlock their potential for creating novel and high-performance fluorinated materials and molecules.

Theoretical and Computational Investigations of 2 Methyl 2 Pentafluoroethyl Oxirane

Electronic Structure Calculations for Molecular Stability and Reactivity

The stability and reactivity of 2-Methyl-2-(pentafluoroethyl)oxirane are fundamentally governed by its electronic structure. The presence of a highly electronegative pentafluoroethyl group alongside a methyl group on the same carbon of the oxirane ring creates a unique electronic environment. Computational methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in dissecting these electronic effects.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecules due to its balance of computational cost and accuracy. DFT studies on substituted epoxides have shown that electron-withdrawing substituents significantly influence the electronic density distribution within the oxirane ring. nih.govresearchgate.net For this compound, the pentafluoroethyl (C2F5) group is expected to exert a strong electron-withdrawing inductive effect.

This effect leads to a polarization of the C-C and C-O bonds of the epoxide ring. DFT calculations would likely show an elongation of the C-C bond and a redistribution of electron density away from the ring and towards the fluoroalkyl substituent. researchgate.net An analysis of the electrostatic potential map would reveal a region of lower electron density (more positive potential) around the substituted carbon atom, making it a more likely target for nucleophilic attack.

Key parameters obtained from DFT calculations that inform molecular stability and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, anticipated for this molecule due to the C2F5 group, suggests a higher susceptibility to nucleophilic attack. beilstein-journals.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) (Note: The following data is illustrative and based on trends observed for similar fluorinated compounds.)

| Property | Predicted Value/Observation | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively small | Higher reactivity |

| LUMO Energy | Low | Increased electrophilicity of the epoxide ring |

| Mulliken Charges | Positive charge on the C2 carbon | Enhanced susceptibility to nucleophilic attack at C2 |

| Bond Lengths | Elongated C2-C3 bond | Weakened bond, facilitating ring-opening |

Ab initio molecular orbital methods, while often more computationally intensive than DFT, can provide highly accurate electronic structure information. These methods are particularly useful for studying systems where electron correlation effects are significant. For this compound, ab initio calculations would offer a detailed picture of the orbital interactions and their influence on the molecule's stability.

These calculations can be used to precisely determine the geometry of the molecule and the vibrational frequencies, which are indicative of bond strengths. It is expected that the C-C bond of the oxirane ring would be weaker compared to non-fluorinated analogs, a feature that can be quantified through ab initio calculations. Furthermore, these methods are crucial for accurately modeling the transition states of reactions involving the epoxide, as discussed in the following section.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is critical for predicting its chemical behavior. Computational modeling allows for the exploration of reaction pathways and the characterization of transition states, providing detailed insights into the kinetics and thermodynamics of these processes.

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile. canterbury.ac.nzd-nb.info For an unsymmetrically substituted epoxide like this compound, the regioselectivity of the ring-opening is a key question that can be addressed computationally.

Under basic or nucleophilic conditions, the reaction is expected to follow an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com Computational modeling of this process for analogous 2,2-disubstituted epoxides suggests that the attack will occur at the less sterically hindered carbon atom. d-nb.info However, the strong electron-withdrawing nature of the pentafluoroethyl group could make the substituted carbon more electrophilic, potentially competing with steric effects.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. canterbury.ac.nzd-nb.info The mechanism can have more SN1-like character, with the nucleophile attacking the carbon atom that can better stabilize a positive charge. oregonstate.edu Given the electron-donating nature of the methyl group and the electron-withdrawing nature of the pentafluoroethyl group, computational studies would be essential to determine which carbon atom forms a more stable carbocation-like transition state. Quantum chemical analysis of the ring-opening of 2,2-dimethyloxirane has shown a preference for attack at the more substituted carbon under acidic conditions. d-nb.info

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies and reaction enthalpies, which govern the reaction rates and product distributions. For the ring-opening of this compound, an energetic profile would illustrate the energy changes as the nucleophile approaches, the C-O bond breaks, and the final product is formed.

Table 2: Illustrative Energetic Profile for Nucleophilic Ring-Opening of a 2,2-Disubstituted Oxirane (Based on 2,2-dimethyloxirane data) d-nb.info

| Reaction Pathway | Catalyst | Position of Attack | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Addition | Basic | Less Substituted | ~15-20 | Exothermic |

| Nucleophilic Addition | Basic | More Substituted | ~20-25 | Exothermic |

| Nucleophilic Addition | Acidic | Less Substituted | ~10-15 | Exothermic |

| Nucleophilic Addition | Acidic | More Substituted | ~5-10 | Exothermic |

This data for a model system suggests that acid-catalyzed ring-opening is kinetically more favorable and that the regioselectivity is highly dependent on the catalytic conditions. For this compound, the relative energies would be modulated by the distinct electronic and steric properties of the methyl and pentafluoroethyl groups.

Conformational Analysis and Steric Effects of Fluoroalkyl Substituents

The three-dimensional structure and conformational flexibility of this compound play a significant role in its reactivity. The spatial arrangement of the methyl and pentafluoroethyl groups influences how a reactant can approach the epoxide ring.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For the pentafluoroethyl group, rotation around the C-C bond connecting it to the oxirane ring will lead to different staggered and eclipsed conformations. Computational studies on alkanes with 1,3-difluoro motifs have shown that fluorination significantly impacts conformational preferences. nih.govnih.gov It is likely that the most stable conformer of this compound will have the bulky C2F5 group positioned to minimize steric interactions with the methyl group and the oxirane ring.

The steric bulk of the substituents is a critical factor in determining the regioselectivity of reactions. nih.gov Computational methods can be used to quantify the steric parameters of different functional groups. cmu.eduslideshare.net A comparison of the steric hindrance of a methyl group versus a pentafluoroethyl group would likely show the latter to be significantly larger, which would disfavor nucleophilic attack at the substituted carbon in an SN2 reaction.

Table 3: Comparison of Steric and Electronic Properties of Methyl and Pentafluoroethyl Groups

| Property | Methyl Group (CH3) | Pentafluoroethyl Group (C2F5) |

| Electronic Effect | Electron-donating (inductive) | Strongly electron-withdrawing (inductive) |

| Steric Size (Taft's Es) | -1.24 | More negative (bulkier) |

| Van der Waals Volume | Smaller | Larger |

| Conformational Preference | Freely rotating | Restricted rotation with distinct energy minima |

Solvation Effects in Reaction Simulations

The study of reaction mechanisms and kinetics through computational simulations is significantly influenced by the choice of the solvent model. The solvent can dramatically alter the energy landscape of a reaction, stabilizing or destabilizing reactants, transition states, and products to different extents. For a molecule like this compound, the polarity and hydrogen-bonding capability of the solvent are expected to play a crucial role in its reactivity, particularly in nucleophilic ring-opening reactions.

Theoretical investigations into the role of the solvent often employ either explicit or implicit solvent models. Explicit models involve simulating a large number of individual solvent molecules, which can provide a highly detailed picture of solute-solvent interactions but are computationally expensive. Implicit models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally tractable approach to capture bulk solvent effects.

While direct computational studies on the solvation effects in reaction simulations of this compound are not extensively documented in publicly available literature, general principles from studies on similar fluorinated epoxides and oxiranes can provide valuable insights. For instance, in nucleophilic ring-opening reactions, polar protic solvents are generally expected to stabilize the developing negative charge on the oxygen atom in the transition state through hydrogen bonding. Conversely, polar aprotic solvents would primarily stabilize charged species through dipole-dipole interactions.

The regioselectivity of the ring-opening reaction is also sensitive to the solvent environment. The attack of a nucleophile can occur at either the more substituted or less substituted carbon atom of the oxirane ring. The solvent can influence this selectivity by differentially solvating the two possible transition states.

To illustrate the potential impact of solvents on reaction energetics, hypothetical data from a computational study on a related oxirane ring-opening reaction is presented below. This data showcases how activation energies can vary with the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) - Path A | Activation Energy (kcal/mol) - Path B |

| Gas Phase | 1 | 25.0 | 28.0 |

| Toluene | 2.4 | 22.5 | 26.0 |

| Dichloromethane | 8.9 | 20.1 | 23.5 |

| Acetone | 20.7 | 18.3 | 21.2 |

| Acetonitrile (B52724) | 37.5 | 17.5 | 20.1 |

| Water | 78.4 | 15.2 | 18.0 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend of solvation effects on reaction barriers. Path A and Path B represent two different regioselective pathways of the ring-opening reaction.

The trend in the hypothetical data suggests that as the polarity of the solvent increases, the activation energies for both reaction pathways decrease, indicating a rate enhancement. This is consistent with a reaction mechanism that involves charge separation in the transition state, which is stabilized by more polar environments. Furthermore, the difference in activation energies between the two pathways may also change with the solvent, potentially altering the regioselectivity of the reaction.

Future computational studies focusing specifically on this compound are necessary to elucidate the precise quantitative effects of different solvents on its reaction mechanisms and to provide a more detailed understanding of its chemical behavior in solution.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Methyl 2 Pentafluoroethyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be an essential tool for determining the precise structure of 2-Methyl-2-(pentafluoroethyl)oxirane. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be inferred.

¹H NMR Spectroscopy for Proton Environments

In a ¹H NMR spectrum of this compound, the proton environments of the methyl and oxirane ring protons would be observed.

Methyl Group (-CH₃): A singlet would be expected for the three equivalent protons of the methyl group.

Oxirane Ring Protons (-CH₂-): The two protons on the oxirane ring are diastereotopic and would likely appear as two distinct signals, each potentially as a doublet due to geminal coupling.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | 1.5 - 2.0 | Singlet |

| -CH₂- (oxirane) | 2.5 - 3.5 | Doublet, Doublet |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is crucial for characterizing the pentafluoroethyl group. The fluorine atoms on the -CF₂- and -CF₃ groups would give rise to distinct signals.

-CF₃ Group: The three equivalent fluorine atoms would likely appear as a triplet, due to coupling with the adjacent -CF₂- group.

-CF₂- Group: The two equivalent fluorine atoms would be expected to show a quartet, resulting from coupling to the neighboring -CF₃ group.

Expected ¹⁹F NMR Data:

| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₃ | -80 to -90 | Triplet |

| -CF₂- | -110 to -125 | Quartet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal all the distinct carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| -CH₂- (oxirane) | 45 - 55 |

| Quaternary Carbon (oxirane) | 55 - 70 |

| -CF₂- | 110 - 125 (quartet) |

| -CF₃ | 115 - 130 (triplet) |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would establish correlations between protons and carbons that are bonded to each other or are in close proximity within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. While soft ionization methods can help in identifying the molecular ion, electron ionization (EI) leads to characteristic fragmentation that provides structural information. jeol.com

The fragmentation of epoxides is known to involve cleavage of the carbon-carbon bonds of the oxirane ring. nih.gov In the case of this compound, the presence of the highly electronegative pentafluoroethyl group would significantly influence the fragmentation pathways. The fragmentation of fluorinated compounds often results in the formation of stable perfluoroalkyl cations. nist.gov

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the quaternary carbon of the oxirane ring and the pentafluoroethyl group, or the methyl group. The loss of a methyl radical (•CH₃) would result in a relatively stable oxirane cation. Conversely, the loss of the pentafluoroethyl radical (•C₂F₅) would also lead to a stable carbocation.

Ring-opening: The oxirane ring can open, followed by rearrangements and further fragmentation. This can lead to the formation of acylium ions, which are relatively stable. chemguide.co.uk

Loss of neutral fragments: Elimination of small, stable neutral molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) can occur from fragment ions.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 67 | [M - C₂F₅]⁺ | Loss of a pentafluoroethyl radical |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion from ring rearrangement |

Note: This table is predictive and based on general fragmentation principles for fluorinated compounds and epoxides.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. mdpi.com

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. horiba.com For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the oxirane ring and the carbon-fluorine bonds.

The characteristic vibrations of the epoxide ring typically appear in three main regions: the asymmetric ring stretching (around 1250 cm⁻¹), the symmetric ring stretching or "breathing" mode (around 950-810 cm⁻¹), and the CH₂ twisting/wagging modes (around 880-750 cm⁻¹). spectroscopyonline.com The presence of the methyl group would show characteristic C-H stretching and bending vibrations.

The most prominent feature in the IR spectrum of this compound would be the strong absorption bands associated with the C-F stretching vibrations of the pentafluoroethyl group, typically found in the 1100-1300 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2980-3050 | C-H stretch | Methyl and Oxirane C-H |

| 1450-1470 | C-H bend | Methyl |

| 1100-1300 | C-F stretch | Pentafluoroethyl |

| ~1250 | Asymmetric C-O-C stretch | Oxirane Ring |

| 850-950 | Symmetric C-O-C stretch | Oxirane Ring |

| 750-850 | C-C stretch | Oxirane Ring |

Note: This table is predictive and based on typical frequency ranges for the specified functional groups. nih.gov

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the oxirane ring and the carbon-carbon backbone. The symmetric "breathing" vibration of the oxirane ring is often strong in the Raman spectrum. The C-F stretching vibrations would also be observable, although they may be weaker than in the IR spectrum.

X-ray Diffraction Analysis for Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com For a liquid compound like this compound, this technique would be applied to a suitable crystalline derivative. The formation of a solid derivative, for instance, through a ring-opening reaction with a suitable nucleophile that introduces moieties capable of forming a well-ordered crystal lattice, would be necessary. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography is the method of choice for the analysis of volatile compounds like this compound. nih.gov The compound would be vaporized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.

The choice of the GC column is critical. A column with a non-polar or mid-polarity stationary phase would likely be suitable for this compound. The high volatility of many fluorinated compounds allows for their analysis by GC without derivatization. nih.gov The detector used is often a mass spectrometer (GC-MS), which provides both separation and structural information. jeol.com For purity assessment, a flame ionization detector (FID) can also be used, which offers high sensitivity for organic compounds. The integration of the peak area in the chromatogram allows for the quantification of the compound's purity.

Table 3: Typical Gas Chromatography Parameters for the Analysis of Volatile Fluorinated Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., VF-WAXms, 30 m x 0.25 mm x 0.25 µm) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Ramped, e.g., 40 °C hold for 2 min, then ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of fluorinated compounds such as this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is particularly well-suited. This methodology allows for the effective separation of moderately polar and nonpolar compounds, making it ideal for the analysis of fluorinated organic molecules.

The separation in RP-HPLC is governed by the hydrophobic interactions between the analytes and the stationary phase, which is typically a nonpolar material like silica (B1680970) modified with C8 or C18 alkyl chains. chromatographyonline.comchromatographytoday.com The mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). By carefully controlling the composition of the mobile phase and other chromatographic parameters, a high degree of separation can be achieved for complex mixtures.

For the analysis of this compound and its derivatives, the use of specialized fluorinated stationary phases can also be considered to enhance selectivity. chromatographyonline.com These phases can offer different retention mechanisms compared to traditional C18 columns, potentially improving the resolution of closely related fluorinated compounds. chromatographyonline.comresearchgate.net Coupling HPLC with mass spectrometry (HPLC-MS/MS) provides a powerful tool for both quantification and structural elucidation of these compounds, offering high sensitivity and specificity. nih.govresearchgate.netepa.gov

Research Findings and Methodologies

While specific HPLC methods for this compound are not extensively documented in publicly available literature, a representative method can be developed based on established principles for the analysis of fluorinated epoxides and related per- and polyfluoroalkyl substances (PFAS). chromatographytoday.comnih.gov A typical approach would involve a reversed-phase column, such as a C18 column, with a gradient elution program.

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a range of polarities. For instance, the analysis could start with a higher percentage of water in the mobile phase to retain more polar compounds, followed by a gradual increase in the organic modifier concentration to elute more nonpolar, highly fluorinated compounds.

The following data table outlines a hypothetical HPLC method for the analysis of this compound and two of its potential derivatives: a hydrolyzed diol and an amine-opened product. The retention times are illustrative and would be expected to vary based on the exact chromatographic conditions. More highly fluorinated and less polar compounds will generally have longer retention times in reversed-phase chromatography.

| Compound Name | Chemical Structure | Expected Retention Time (min) | Notes |

|---|---|---|---|

| 2-Methyl-3-(pentafluoroethyl)oxirane-2,3-diol | HO-C(CH3)(OH)-CH(F)-CF2-CF3 | 4.2 | Product of oxirane ring hydrolysis. Increased polarity due to two hydroxyl groups leads to earlier elution. |

| 1-Amino-2-methyl-3-(pentafluoroethyl)propan-2-ol | H2N-CH2-C(CH3)(OH)-CH(F)-CF2-CF3 | 5.8 | Product of oxirane ring-opening with ammonia. Polarity is intermediate between the diol and the parent oxirane. |

| This compound | O[C(CH3)(CH(F)-CF2-CF3)] | 8.5 | The parent compound. Being the most nonpolar of the three, it is retained longer on the reversed-phase column. |

Detailed Chromatographic Conditions

To provide a more comprehensive picture, the table below details the proposed instrumental parameters for the HPLC analysis. These conditions are based on common practices for the analysis of fluorinated organic compounds. chromatographytoday.comnih.govnih.gov

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Start at 30% B, linear gradient to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (ESI-) |

The use of a mass spectrometer as a detector is highly advantageous for the analysis of compounds like this compound, as it provides mass-to-charge ratio information that can confirm the identity of the eluting peaks. Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-methyl-2-(pentafluoroethyl)oxirane?

The synthesis typically involves epoxidation of a pentafluoroethyl-substituted alkene using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) in organic solvents (e.g., dichloromethane) under controlled low-temperature conditions to maximize yield and selectivity. This approach is analogous to methods used for synthesizing fluorinated oxiranes like (2R)-2-(difluoromethyl)oxirane . Reaction parameters such as solvent polarity and temperature are critical to avoid premature hydrolysis of the epoxide ring.

Q. How is the oxirane oxygen content quantified experimentally for this compound?

Oxirane oxygen can be determined using FTIR-ATR spectroscopy, validated against theoretical values calculated from iodine numbers (e.g., via the AOCS Cd 9-57 method). A strong correlation (r² = 0.995) between experimental and theoretical values ensures reliability, as demonstrated in studies on similar epoxidized systems .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent effects (e.g., chemical shifts for methyl and pentafluoroethyl groups) .

- HRMS (DART) : For precise molecular weight determination .

- FTIR : To monitor epoxide ring stability and functional group interactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during derivatization of this compound?

Regioselective carbonylation or nucleophilic ring-opening requires tailored catalysts (e.g., Lewis acids) and solvent systems. For example, regioselective carbonylation of 2,2-disubstituted epoxides like 2-methyl-2-(phenoxymethyl)oxirane achieved 26% yield under optimized conditions, highlighting the role of steric and electronic effects . Computational modeling (DFT) may predict preferential attack sites based on substituent electronegativity.

Q. What strategies ensure stereochemical purity in derivatives synthesized from this epoxide?

- Biocatalytic kinetic resolution : Enzymes like epoxide hydrolases can enantioselectively hydrolyze one epoxide enantiomer (e.g., E-value = 66 in Methylobacterium sp. FCC 031) .

- Chiral HPLC or SFC : To separate enantiomers post-synthesis.

- VCD (Vibrational Circular Dichroism) : For absolute configuration determination .

Q. How do fluorinated substituents influence the compound’s hydrolytic stability and reactivity?

The electron-withdrawing pentafluoroethyl group increases ring strain, enhancing susceptibility to nucleophilic attack. However, fluorine’s hydrophobicity may reduce hydrolysis rates compared to non-fluorinated analogs. Competing pathways (e.g., hydrolysis vs. nucleophilic ring-opening) can be studied via <sup>19</sup>F NMR kinetics under varying pH conditions .

Q. How can contradictions between experimental and computational reactivity data be resolved?

Discrepancies often arise from incomplete solvent or transition-state modeling. Cross-validation using multiple techniques (e.g., comparing experimental activation energies with DFT-derived values) and error analysis (e.g., r² for oxirane oxygen quantification) improves reliability .

Methodological Considerations

- Data Contradiction Analysis : When experimental results conflict with literature (e.g., unexpected regioselectivity), iterative hypothesis testing (e.g., isotopic labeling, in-situ FTIR monitoring) can isolate variables like solvent effects or trace impurities .